molecular formula C19H17N3O5S B4713655 N-[3-({[4-(acetylamino)phenyl]sulfonyl}amino)phenyl]-2-furamide

N-[3-({[4-(acetylamino)phenyl]sulfonyl}amino)phenyl]-2-furamide

Katalognummer B4713655
Molekulargewicht: 399.4 g/mol
InChI-Schlüssel: HVCKQVDZLSJTRQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[3-({[4-(acetylamino)phenyl]sulfonyl}amino)phenyl]-2-furamide, also known as TAK-659, is a small molecule inhibitor that targets Bruton's tyrosine kinase (BTK). BTK is a protein that plays a crucial role in the development and activation of B cells, a type of white blood cell that produces antibodies. TAK-659 has shown promising results in preclinical studies as a potential treatment for B cell malignancies and autoimmune diseases.

Wirkmechanismus

N-[3-({[4-(acetylamino)phenyl]sulfonyl}amino)phenyl]-2-furamide binds irreversibly to a cysteine residue in the active site of BTK, preventing its activation and downstream signaling. This leads to inhibition of B cell receptor (BCR) signaling, which is required for the survival and proliferation of malignant B cells.
Biochemical and Physiological Effects
In addition to its effects on B cells, this compound has been shown to inhibit the activation of other immune cells, such as macrophages and dendritic cells, which play a role in the development of autoimmune diseases. This compound has also been shown to inhibit the production of inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), in preclinical models of rheumatoid arthritis and systemic lupus erythematosus.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of N-[3-({[4-(acetylamino)phenyl]sulfonyl}amino)phenyl]-2-furamide is its specificity for BTK, which reduces the risk of off-target effects. However, this compound has a relatively short half-life and requires frequent dosing in preclinical models. Additionally, the irreversible binding of this compound to BTK may limit its use in clinical settings, as it could potentially lead to long-term B cell depletion.

Zukünftige Richtungen

For N-[3-({[4-(acetylamino)phenyl]sulfonyl}amino)phenyl]-2-furamide research include clinical trials in patients with B cell malignancies and autoimmune diseases. Combination therapies with other targeted therapies, such as venetoclax and lenalidomide, are also being explored. Additionally, the development of more potent and selective BTK inhibitors is ongoing, with the goal of improving efficacy and reducing off-target effects.

Wissenschaftliche Forschungsanwendungen

N-[3-({[4-(acetylamino)phenyl]sulfonyl}amino)phenyl]-2-furamide has been extensively studied in preclinical models of B cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B cell lymphoma (DLBCL). In these models, this compound has been shown to inhibit BTK activity, leading to decreased proliferation and survival of malignant B cells. This compound has also demonstrated synergy with other targeted therapies, such as venetoclax and lenalidomide, in preclinical models of CLL and MCL.

Eigenschaften

IUPAC Name

N-[3-[(4-acetamidophenyl)sulfonylamino]phenyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O5S/c1-13(23)20-14-7-9-17(10-8-14)28(25,26)22-16-5-2-4-15(12-16)21-19(24)18-6-3-11-27-18/h2-12,22H,1H3,(H,20,23)(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVCKQVDZLSJTRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC(=C2)NC(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[3-({[4-(acetylamino)phenyl]sulfonyl}amino)phenyl]-2-furamide
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
N-[3-({[4-(acetylamino)phenyl]sulfonyl}amino)phenyl]-2-furamide
Reactant of Route 3
Reactant of Route 3
N-[3-({[4-(acetylamino)phenyl]sulfonyl}amino)phenyl]-2-furamide
Reactant of Route 4
Reactant of Route 4
N-[3-({[4-(acetylamino)phenyl]sulfonyl}amino)phenyl]-2-furamide
Reactant of Route 5
Reactant of Route 5
N-[3-({[4-(acetylamino)phenyl]sulfonyl}amino)phenyl]-2-furamide
Reactant of Route 6
Reactant of Route 6
N-[3-({[4-(acetylamino)phenyl]sulfonyl}amino)phenyl]-2-furamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.